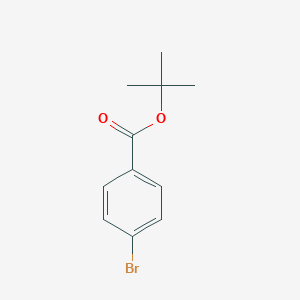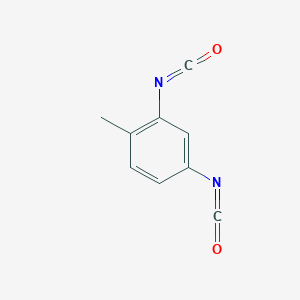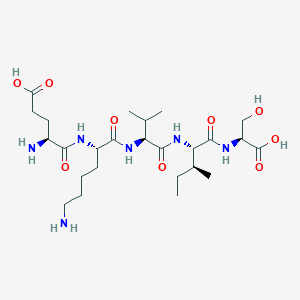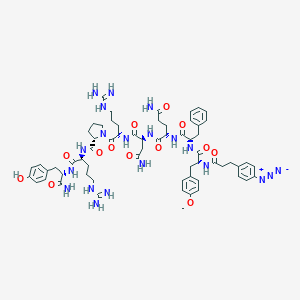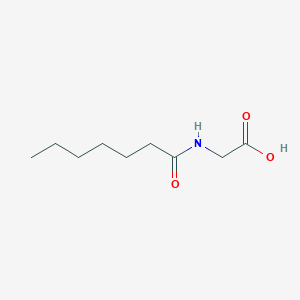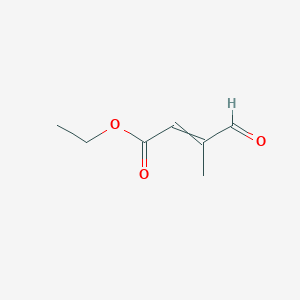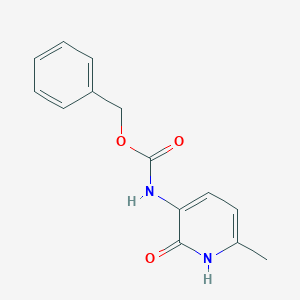
Oxirane, 1-heptynyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 1-heptynyl- (9CI) is a chemical compound with the molecular formula C9H14O. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure of the oxirane group. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxirane, 1-heptynyl- (9CI) can be synthesized through several methods. One common method involves the reaction of an alkyne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions and yields the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of oxirane, 1-heptynyl-(9CI) may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific methods used can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 1-heptynyl- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of oxirane, 1-heptynyl-(9CI) include:
Peracids: Used for the formation of the epoxide ring.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for ring-opening reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of oxirane, 1-heptynyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols .
Scientific Research Applications
Oxirane, 1-heptynyl- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of oxirane, 1-heptynyl-(9CI) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical reactions to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxirane, 1-heptynyl-(9CI) include other epoxides and alkynes, such as:
- Oxirane, 1-octynyl-
- Oxirane, 1-nonynyl-
- Oxirane, 1-decylnyl-
Uniqueness
Oxirane, 1-heptynyl- (9CI) is unique due to its specific structure, which combines an epoxide ring with an alkyne group. This combination of functional groups provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-hept-1-ynyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIENJVSWKQUPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
